(S)-Coriolic acid

Enantioselective signaling Colorectal cancer PPARγ antagonism

(S)-Coriolic acid (13(S)-HODE, CAS 29623-28-7) is a monohydroxy fatty acid generated exclusively via the 15-lipoxygenase (15-LOX) pathway of linoleic acid metabolism, distinct from non-enzymatic oxidation products. As the predominant endogenous S-enantiomer, it functions as a high-affinity ligand for peroxisome proliferator-activated receptor gamma (PPARγ) and serves as a critical intracellular signaling agent in cell proliferation, differentiation, and adhesion regulation.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 29623-28-7
Cat. No. B163635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Coriolic acid
CAS29623-28-7
Synonyms13-HODD
13-HODE
13-hydroxy-9,11-octadecadienoic acid
13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer
13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer
13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer
13-hydroxyoctadecadienoic acid
13-LOX
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1
InChIKeyHNICUWMFWZBIFP-IRQZEAMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Coriolic Acid (CAS 29623-28-7): An Endogenous 15-LOX-Derived PPARγ Ligand for Specialized Lipid Signaling Research


(S)-Coriolic acid (13(S)-HODE, CAS 29623-28-7) is a monohydroxy fatty acid generated exclusively via the 15-lipoxygenase (15-LOX) pathway of linoleic acid metabolism, distinct from non-enzymatic oxidation products [1]. As the predominant endogenous S-enantiomer, it functions as a high-affinity ligand for peroxisome proliferator-activated receptor gamma (PPARγ) and serves as a critical intracellular signaling agent in cell proliferation, differentiation, and adhesion regulation [2].

Why (S)-Coriolic Acid Cannot Be Replaced by Racemic Mixtures, R-Enantiomers, or Other HODE Isomers


Generic substitution of (S)-Coriolic acid with racemic mixtures, the opposite R-enantiomer, or regioisomers such as 9-HODE leads to divergent biological outcomes due to stereospecific receptor interactions. The S-enantiomer selectively engages PPARγ as a ligand to drive apoptotic signaling, whereas the R-enantiomer fails to activate this nuclear receptor and instead promotes proliferative pathways via BLT receptors [1]. Furthermore, PPARγ agonist activity varies dramatically among HODE isomers, meaning that substituting 13(S)-HODE with 9-HODE or 12-HODE will yield quantitatively different transcriptional responses that compromise experimental reproducibility and data interpretation [2].

Quantitative Differentiation of (S)-Coriolic Acid from HODE Analogs and Racemates


Opposing Proliferative and Apoptotic Effects: 13(S)-HODE vs. 13(R)-HODE in Colorectal Cancer Cells

(S)-Coriolic acid (13(S)-HODE) acts as a direct ligand for PPARγ, inducing apoptosis and decreasing DNA synthesis in Caco-2 colorectal cancer cells, whereas the opposite enantiomer 13(R)-HODE lacks PPARγ agonist activity and instead increases cell proliferation through BLT receptor-mediated ERK/CREB activation [1].

Enantioselective signaling Colorectal cancer PPARγ antagonism

Comparative Apoptotic Potency: 13-HODE vs. 9-HODE vs. Linoleic Acid in THP-1 Monocytes

Both 9-HODE and 13-HODE induced caspase-3/7 activation (p<0.001) in THP-1 cells, whereas precursor linoleic acid (LA) and α-linolenic acid (ALA) showed no effect, confirming that hydroxylation is required for pro-apoptotic activity. However, 9-HODE demonstrated consistently greater potency than 13-HODE across multiple apoptotic readouts, including DNA fragmentation which was exclusive to 9-HODE [1].

Atherosclerosis Macrophage apoptosis Oxidized lipids

PPARγ Agonist Activity: 13(S)-HODE vs. 9-HODE and 12-HODE Enantiomers

A comprehensive dual-luciferase reporter assay screen of all HODE stereo-, regio-, and enantio-isomers revealed significant differences in PPARγ agonist activity. 13-HODE enantio-isomers displayed distinct activities compared to 9-HODE and 12-HODE stereo-isomers, with 9-(E,E)-HODE notably suppressing PPARγ-target gene expression during adipocyte maturation [1].

Nuclear receptor pharmacology Metabolic disease Transcriptional regulation

Tumor Cell Adhesion Inhibition: 13-HODE vs. 12(S)-HETE and Other Eicosanoids

(S)-Coriolic acid (13-HODE) inhibits tumor cell adhesion to endothelium at concentrations around 1 μM, down-regulating IRGpIIb/IIIa receptor expression, thereby opposing the pro-adhesive effects of arachidonic acid-derived 12(S)-HETE [1]. This bidirectional regulation establishes 13(S)-HODE as a functional antagonist in the lipoxygenase-mediated control of metastatic adhesion.

Cancer metastasis Cell adhesion Vascular biology

Mitochondrial Dysfunction Induction: 13(S)-HODE vs. Vehicle Control in Airway Epithelial Injury Models

Extracellular 13(S)-HODE directly induces mitochondrial dysfunction and apoptosis in bronchial epithelium at 25 μM in vitro, with in vivo intranasal administration (0-0.6 mg/mouse/day for 3 days) causing severe airway dysfunction, neutrophilia, and epithelial injury in mice [1].

Asthma pathogenesis Mitochondrial toxicity Airway epithelial biology

Validated Application Scenarios for (S)-Coriolic Acid Based on Quantitative Differentiation Evidence


Enantioselective PPARγ Signaling Studies in Cancer and Metabolic Disease

Utilize (S)-Coriolic acid as a stereochemically defined endogenous PPARγ ligand in colorectal cancer (Caco-2) or monocytic (THP-1) cell models where enantioselective signaling dictates apoptotic versus proliferative outcomes [1]. This compound is essential for dissecting PPARγ-dependent pathways without confounding R-enantiomer-mediated BLT/ERK activation [2].

Asthma and Airway Epithelial Injury Mechanistic Research

Employ (S)-Coriolic acid as a validated inducer of mitochondrial dysfunction and airway epithelial apoptosis in both in vitro (25 μM in bronchial epithelial cells) and in vivo (intranasal mouse models) systems to investigate the molecular pathogenesis of severe asthma and to evaluate protective interventions targeting TRPV1 or mitochondrial function [3].

Tumor Cell Adhesion and Metastasis Inhibition Assays

Use (S)-Coriolic acid at concentrations around 1 μM to specifically inhibit tumor cell adhesion to vascular endothelium and down-regulate IRGpIIb/IIIa receptor expression, serving as a negative control or comparator against pro-adhesive eicosanoids such as 12(S)-HETE in metastasis studies [4].

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